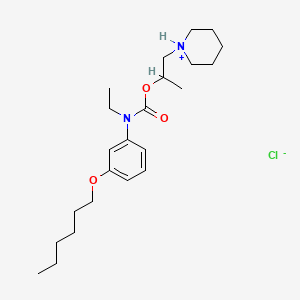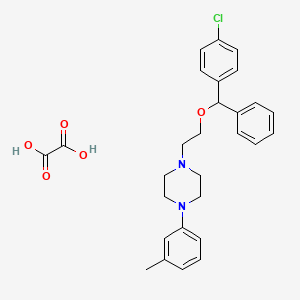
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzyloxyethyl moiety, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of alpha-(p-Chlorophenyl)benzyl alcohol: This can be achieved through the reduction of p-chlorobenzophenone using a reducing agent such as sodium borohydride.
Formation of alpha-(p-Chlorophenyl)benzyloxyethyl chloride: The alcohol is then reacted with thionyl chloride to form the corresponding chloride.
Synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine: The chloride is reacted with 4-(m-tolyl)piperazine in the presence of a base such as triethylamine to yield the desired compound.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(p-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate
Comparison: Compared to its analogs, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate may exhibit unique pharmacological properties due to the specific positioning of the methyl group on the tolyl ring. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct and valuable compound for research and development.
Propiedades
Número CAS |
23904-82-7 |
|---|---|
Fórmula molecular |
C28H31ClN2O5 |
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2O.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
IKYBGKQUWVJVOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


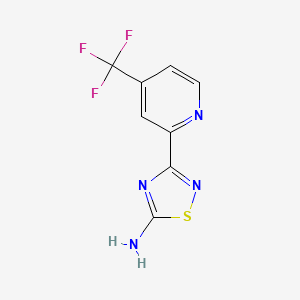
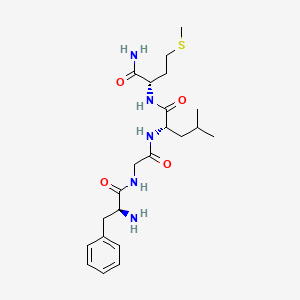
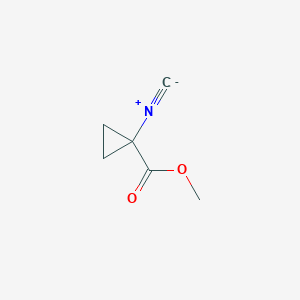

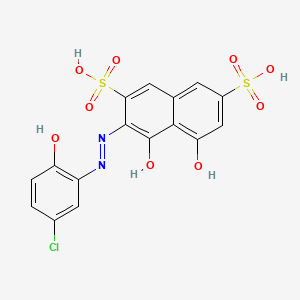
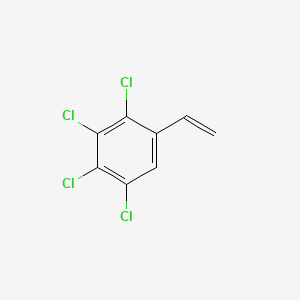

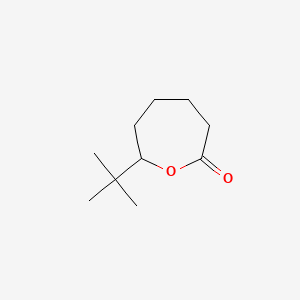
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

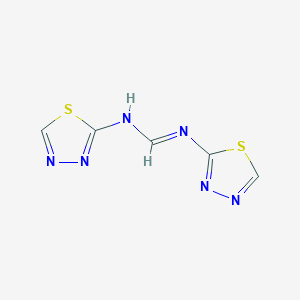
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)

